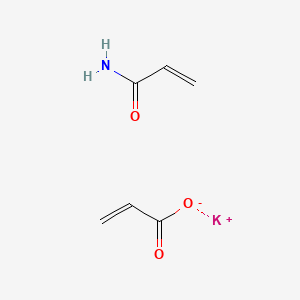
Potassium;prop-2-enamide;prop-2-enoate
Cat. No. B1591365
Key on ui cas rn:
31212-13-2
M. Wt: 181.23 g/mol
InChI Key: HNXHILBJDFONSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05856370
Procedure details


In a polymerization vessel, 0.9 g methylene bisacrylamide and 192 g acrylamide were dissolved in 500 g water first and mixed with 84 g acrylic acid. Then, the monomer solution was neutralized with 102 g potassium hydroxide solution (45%), cooled to 10° C. and blown out with nitrogen. After addition of the catalyst solutions (1.6 g sodium peroxidisulfate, 0.2 g hydrogen peroxide (35%) and 0.01 g ascorbic acid) and 10 g 2,2'-azobis(2-methyl-propionamidine)dihydrochloride used as blowing agent, the polymerization was initiated. Thorough mixing of the catalyst solutions with the monomer solution is a precondition for a homogeneous polymerization in the whole polymer block. The maximum temperature of 100° C. (in a well-insulated polymerization vessel) was reached within 10 minutes. After completed polymerization, the polymer gel was crumbled, dried at 120° C. and ground to the desired size fraction. A cross-linked potassium acrylate/acrylamide copolymer was obtained which had a porous structure resulting from the entrapped nitrogen bubbles.





Quantity
10 g
Type
reactant
Reaction Step Three


Name
methylene bisacrylamide
Quantity
0.9 g
Type
solvent
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[OH-].[K+:12].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].OO.O=C1O[C@H]([C@H](CO)O)C(O)=C1O.Cl.Cl.N(C(C)(C)C(N)=N)=NC(C)(C)C(N)=N>C(C=CC(N)=O)C=CC(N)=O.O>[C:6]([O-:10])(=[O:9])[CH:7]=[CH2:8].[K+:12].[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3] |f:2.3,4.5.6,9.10.11,14.15.16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
102 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0.01 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.N(=NC(C(=N)N)(C)C)C(C(=N)N)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
192 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
methylene bisacrylamide
|
|
Quantity
|
0.9 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C=CC(=O)N)C=CC(=O)N
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thorough mixing of the catalyst solutions with the monomer solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for a homogeneous polymerization in the whole polymer block
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
polymerization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 120° C.
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)[O-].[K+].C(C=C)(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
